2-Chloropyridine-3,4-diamine
Overview
Description
2-Chloropyridine-3,4-diamine, also known as 3,4-Diamino-2-chloropyridine, is a chemical compound with the empirical formula C5H6ClN3 . It has a molecular weight of 143.57 g/mol . It is typically in solid form and has a melting point between 158-163 °C .
Molecular Structure Analysis
The molecular structure of 2-Chloropyridine-3,4-diamine can be represented by the SMILES string Nc1ccnc(Cl)c1N
. This indicates that the compound contains a pyridine ring with chlorine and amine groups attached.
Physical And Chemical Properties Analysis
As mentioned earlier, 2-Chloropyridine-3,4-diamine is a solid compound with a melting point between 158-163 °C . It has a molecular weight of 143.57 g/mol .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
2-Chloropyridine-3,4-diamine is involved in the synthesis of various heterocyclic compounds. For instance, it reacts with hetarenecarboxylic acids to yield 2-hetarylimidazo[4,5-c]pyridin-4-ones, which are further converted into other derivatives through nitration and subsequent reactions (Smolyar et al., 2007). Additionally, 2-Chloropyridine-3,4-diamine undergoes cyclization during nitration processes to form 1H-[1,2,3]triazolo[4,5-c]pyridine 2-oxide derivatives (Smolyar & Vasilechko, 2010).
Development of High-Performance Materials
This compound is utilized in creating high glass transition and thermally stable materials. For example, it contributes to the synthesis of novel polyimides with significant thermal stability and mechanical properties. These polyimides exhibit excellent solubility and are used in self-standing films with high thermal stability (Wang et al., 2008).
Applications in Polymer Science
2-Chloropyridine-3,4-diamine is integral in synthesizing aromatic polyamides and polyimides. These materials demonstrate high glass transition temperatures and thermal stability, making them suitable for various industrial applications (Yang & Lin, 1995).
Investigation of Chemical Properties
Research involving 2-Chloropyridine-3,4-diamine extends to understanding the absolute enthalpies of formation of various pyridines, providing valuable insights into their chemical properties (Rau & Wenthold, 2011).
Difunctionalization Processes
It plays a role in regioselective difunctionalization processes. For example, lithiation and treatment with Grignard reagents lead to 2,3,4-trisubstituted pyridines, highlighting its versatility in organic synthesis (Heinz et al., 2021).
Halogen/Halogen Displacement
2-Chloropyridine-3,4-diamine undergoes halogen/halogen displacement reactions, contributing to the development of different pyridine derivatives. This process is significant in synthetic chemistry, providing a method for altering molecular structures (Schlosser & Cottet, 2002).
Development of Fluorescent Chemosensors
This compound is used in synthesizing fluorescent chemosensors, exhibiting properties like high thermal stability and responsiveness to protonation, making them potential candidates for sensing applications (Wang et al., 2008).
Metal-Catalyzed Diamination Reactions
2-Chloropyridine-3,4-diamine is also significant in metal-catalyzed diamination reactions, which are crucial in synthesizing biologically active compounds and pharmaceutical agents (Cardona & Goti, 2009).
Safety And Hazards
The safety data sheet for a related compound, 2-Chloropyridine, indicates that it is combustible and harmful if swallowed . It can cause skin irritation and serious eye damage . It may also cause damage to organs through prolonged or repeated exposure . Similar precautions should be taken when handling 2-Chloropyridine-3,4-diamine.
properties
IUPAC Name |
2-chloropyridine-3,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c6-5-4(8)3(7)1-2-9-5/h1-2H,8H2,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWOIYBVEDIFBEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1N)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90301412 | |
Record name | 2-chloropyridine-3,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90301412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloropyridine-3,4-diamine | |
CAS RN |
39217-08-8 | |
Record name | 39217-08-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143160 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-chloropyridine-3,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90301412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloropyridine-3,4-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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